Comprehensive Technical Guide on 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol: Structure, Properties, and Analytical Workflows
Comprehensive Technical Guide on 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol: Structure, Properties, and Analytical Workflows
Executive Summary
As a Senior Application Scientist, I approach the characterization and synthesis of highly substituted dihydrobenzofurans not merely as a sequence of laboratory steps, but as a system of interconnected chemical logic. 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol (CAS: 92680-97-2) represents a highly specialized structural motif within the benzofuranol class[1]. Compounds containing the 2,3-dihydrobenzofuran-7-ol core are historically critical as intermediates in the synthesis of carbamate agrochemicals (e.g., carbofuran derivatives) and are heavily investigated in drug development for their potent chain-breaking antioxidant properties[2].
This whitepaper deconstructs the physicochemical properties, synthetic causality, and self-validating analytical workflows required to isolate and verify this specific molecule.
Structural Chemistry and Physicochemical Profiling
The reactivity of 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol is dictated by the precise stereoelectronic effects of its substituents.
Quantitative Data Summary
Table 1: Key physicochemical and structural parameters[1][3].
| Property | Value |
| Chemical Name | 2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol |
| CAS Registry Number | 92680-97-2 |
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.2542 g/mol |
| SMILES String | CCC1(C)Oc2c(C1C)cccc2O |
| Structural Class | Substituted Phenol / 2,3-Dihydrobenzofuran |
Causality in Molecular Architecture
The molecule's architecture is a masterclass in steric and electronic tuning:
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The 7-Hydroxyl Group (Reactive Center): The primary site for hydrogen-atom transfer (HAT). The electron-donating nature of the adjacent furan oxygen (ortho to the phenol) significantly lowers the O–H bond dissociation enthalpy (BDE), enhancing its reactivity toward electrophiles and reactive oxygen species (ROS).
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2,3-Alkyl Substitutions (Steric Shielding): The presence of an ethyl group and two methyl groups at the C2 and C3 positions of the dihydrofuran ring provides massive steric bulk. Causality: This steric shielding is not accidental; it physically blocks the dimerization of the transient phenoxyl radical formed post-HAT, thereby extending the radical's half-life and maximizing its efficacy as a stable intermediate.
Synthetic Methodology: The Claisen Rearrangement Pathway
The construction of the 2,3-dihydrobenzofuran core is most reliably achieved via a thermal Claisen rearrangement followed by an acid-catalyzed cyclization[4].
Fig 1. Synthetic workflow of 2,3-dihydrobenzofuranols via thermal Claisen rearrangement.
Step-by-Step Synthetic Protocol
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Precursor Formation (O-Alkylation): React a protected 2-methoxyphenol with the appropriate highly substituted allylic halide (e.g., 1-chloro-3-methyl-2-pentene) in the presence of K2CO3 and DMF.
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Thermal Claisen Rearrangement: Isolate the resulting allyl phenyl ether and heat it to 200 °C in a high-boiling, inert solvent (such as decalin or N,N-dimethylaniline)[4].
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Causality: Strict thermal control is mandated to drive the [3,3]-sigmatropic rearrangement exclusively. Lower temperatures stall the reaction, while excessive heat promotes intermolecular radical cross-talk and polymerization.
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Acid-Catalyzed Cyclization: Cool the intermediate o-allylphenol and treat it with a Lewis acid (e.g., BF3⋅OEt2 ) or a strong Brønsted acid.
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Causality: The acid protonates/activates the olefin, forcing the phenol hydroxyl to attack intramolecularly. The Markovnikov-type addition ensures the formation of the thermodynamically favored 5-membered furan ring over a 6-membered pyran ring.
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Deprotection: Cleave any remaining protecting groups to reveal the 7-OH functionality.
Analytical Characterization: A Self-Validating System
In drug development and fine chemical synthesis, a single analytical method is insufficient. We must employ a self-validating system where orthogonal techniques independently confirm the same structural truth, eliminating the risk of isomeric contamination (e.g., confusing the 7-ol with a 5-ol isomer).
Fig 2. Self-validating analytical workflow for structural elucidation and purity confirmation.
Step-by-Step Analytical Protocol
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Sample Preparation: Dissolve 10 mg of the purified compound in 1 mL of HPLC-grade dichloromethane (DCM).
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Causality: DCM is selected because its low boiling point (39.6 °C) prevents thermal degradation, while its moderate polarity perfectly solubilizes the amphiphilic dihydrobenzofuran core without inducing hydrogen-bonding artifacts.
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GC-MS Profiling: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
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Causality: A non-polar stationary phase is mandated to elute the compound based strictly on dispersive interactions, preventing the peak tailing that typically occurs with free phenols on polar columns. The electron ionization (EI) will yield a molecular ion at m/z 192.25, with diagnostic fragmentation (loss of ethyl/methyl radicals) confirming the C2/C3 substitution pattern.
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NMR Structural Elucidation: Acquire 1H and 13C NMR spectra in CDCl3 .
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Causality: While 1H NMR identifies the aliphatic multiplets (0.8–2.5 ppm) and the three aromatic protons, 2D HMBC is mandatory, not optional . By observing the 3-bond scalar coupling ( 3JCH ) between the furan oxygen and the C7/C7a aromatic carbons, we unambiguously lock the regiochemistry of the hydroxyl group at the 7-position, finalizing the self-validating dataset.
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References
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EPA CompTox Chemicals Dashboard. "2-Ethyl-2,3-dimethyl-2,3-dihydro-1-benzofuran-7-ol - Similar Compounds". U.S. Environmental Protection Agency. Verified URL: [Link]
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Kossakowski, J., et al. "Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity". ResearchGate. Verified URL: [Link]
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Gillard, R. M., et al. "Multigram Synthesis of Tetrasubstituted Dihydrobenzofuran GSK973 Enabled by High-Throughput Experimentation and a Claisen Rearrangement in Flow". Organic Process Research & Development, ACS Publications. Verified URL:[Link]
